Dodecan-2-ol

描述

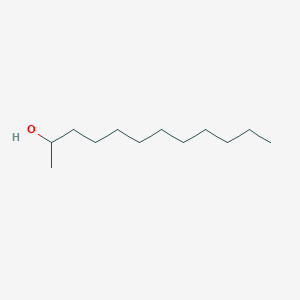

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dodecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWSEQPWKOWORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864232 | |

| Record name | Dodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-28-8 | |

| Record name | (±)-2-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Trajectories of Branched Alcohols

Branched alcohols, a class of organic compounds characterized by a hydroxyl group attached to a secondary or tertiary carbon, exhibit properties distinct from their linear-chain counterparts. This structural difference imparts unique physical and chemical characteristics that are the focus of ongoing research.

The position of the hydroxyl group in branched alcohols like 2-dodecanol influences their reactivity and physical state. For instance, 2-dodecanol is a colorless liquid at room temperature, while its linear isomer, 1-dodecanol (B7769020), is a solid. atamankimya.com This difference in melting point is a direct consequence of the molecular branching, which disrupts the orderly packing of molecules in the solid state.

Research into branched alcohols is often driven by their utility as chemical intermediates. The catalytic oxidation of 2-dodecanol to 2-dodecanone (B165319), for example, is a reaction of significant interest. Studies have explored the use of palladium(II) acetate (B1210297) with pyridine (B92270) and molecular sieves to achieve this transformation with molecular oxygen. wikipedia.org Another avenue of research has been the photooxidation of 2-dodecanol to 2-dodecanone in the presence of lithium bromide. wikipedia.org

Furthermore, the synthesis of branched alcohols from various starting materials is a key research trajectory. Methods for producing 2-dodecanol include the oxidation of dodecane (B42187) in the presence of boric acid and the electrochemical hydrogenation of dodecane-1,2-oxide. wikipedia.org The development of efficient and selective synthetic routes remains a priority for researchers, aiming to improve yields and reduce environmental impact.

Interdisciplinary Relevance in Chemical Sciences and Beyond

Chemical Synthesis Approaches

Direct Synthesis from Biomass-Derived Feedstocks

A prominent route for producing 2-dodecanol involves the use of methyl isobutyl ketone (MIBK), a compound that can be derived from lignocellulose. nih.govresearchgate.net This process typically employs a dual-bed catalyst system within continuous flow reactors, converting MIBK into C12 oxygenates, which are subsequently hydrogenated to dodecanol. nih.gov This integrated approach allows for the direct synthesis of the target alcohol from a biomass-derived starting material. researchgate.net

The synthesis begins with the self-aldol condensation of MIBK, which produces a mixture of C12 unsaturated ketones and alcohols. nih.govresearchgate.net These C12 intermediates are then hydrogenated in a second step to yield saturated alcohols, including 2-dodecanol. This two-stage process allows for optimized conditions for both the initial C-C bond formation and the subsequent reduction. In one demonstrated process, MIBK is first converted to a mixture of C12 alcohol and ketone intermediates, which are then hydrogenated to dodecanol in a subsequent step. nih.gov

Palladium-modified magnesium-aluminium hydrotalcite (Pd-MgAl-HT) serves as a highly effective catalyst in the first stage of the synthesis from MIBK. nih.gov Hydrotalcites, or Layered Double Hydroxides (LDHs), possess a brucite-like layered structure that can incorporate various cations. scirp.org In this application, the hydrotalcite acts as a solid base catalyst, facilitating the self-aldol condensation of MIBK to form C12 oxygenates. researchgate.net The addition of palladium is crucial for enhancing the catalytic activity. Research has shown that over a Pd-MgAl-HT catalyst, a high total carbon yield of 73.0% for C12 oxygenates can be achieved under relatively mild conditions. nih.govresearchgate.net

Table 1: Performance of Pd-MgAl-HT Catalyst in MIBK Condensation

This table summarizes the typical performance of the Palladium-modified Magnesium-Aluminium Hydrotalcite catalyst in the conversion of Methyl Isobutyl Ketone to C12 oxygenates, based on reported research findings. nih.govresearchgate.net

| Parameter | Value |

| Catalyst | Pd-modified MgAl-HT |

| Feedstock | Methyl Isobutyl Ketone (MIBK) |

| Primary Reaction | Self-Aldol Condensation |

| Product | C12 Oxygenates (Ketones and Alcohols) |

| Total Carbon Yield | 73.0% |

Following the initial condensation step, the resulting C12 oxygenates are hydrogenated to dodecanol using a Ruthenium on Carbon (Ru/C) catalyst. nih.gov Ru/C is a robust and efficient catalyst for the reduction of aliphatic carbonyl compounds, such as ketones and aldehydes, to their corresponding alcohols. samaterials.commatthey.comsamaterials.co.uk In the dual-bed reactor system, the C12 intermediates generated over the Pd-MgAl-HT catalyst are passed over a bed of Ru/C catalyst in the presence of hydrogen. nih.govresearchgate.net This step effectively hydrogenates the carbon-carbon and carbon-oxygen double bonds to produce the final dodecanol product. The use of Ru/C catalysts is advantageous as it can shorten reaction times and operate under reduced temperature and pressure, contributing to lower energy consumption. samaterials.com

Table 2: Hydrogenation of C12 Oxygenates with Ru/C Catalyst

This table outlines the function and efficiency of the Ruthenium on Carbon catalyst in the second stage of dodecanol synthesis from biomass-derived intermediates. nih.govsamaterials.comsamaterials.co.uk

| Parameter | Value/Description |

| Catalyst | Ruthenium on Carbon (Ru/C) |

| Substrate | C12 Oxygenates (from MIBK condensation) |

| Reaction Type | Hydrogenation |

| Main Product | Dodecanol |

| Main Reaction Yield | Typically 90-99% for similar carbonyl reductions samaterials.co.uk |

| Key Function | Reduces aliphatic carbonyls to alcohols samaterials.com |

Advanced Catalytic Transformations

Beyond biomass conversion, other advanced catalytic methods are being explored for alcohol synthesis. These pathways offer alternative routes that can be tailored for high selectivity and efficiency.

Hydroformylation, also known as oxo-synthesis, is a significant industrial process for producing aldehydes from alkenes. This process can be adapted to produce alcohols through a subsequent reduction step. For the synthesis of 2-dodecanol, this would involve the hydroformylation of a C11 alkene, such as 1-undecene. The reaction involves treating the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), often called syngas, in the presence of a metal catalyst.

The reaction can be tuned to favor the production of either aldehydes or alcohols directly. For instance, using a polymer-encapsulated single-atom cobalt catalyst for the hydroformylation of 1-octene, researchers achieved a 94% selectivity to alcohols at 170 °C, whereas operating at a lower temperature of 140 °C yielded aldehydes with 87% selectivity. rsc.org This demonstrates that by controlling reaction conditions, the process can be directed towards the one-pot synthesis of alcohols. If the primary product is the aldehyde (dodecanal), it can be readily reduced to 2-dodecanol in a subsequent hydrogenation step, often using catalysts similar to those in other hydrogenation processes, like ruthenium or rhodium-based systems. researchgate.net

Table 3: Tunable Synthesis of Alcohols via Hydroformylation

This table illustrates how reaction temperature can influence product selectivity in the hydroformylation of alkenes, based on findings from research on cobalt catalysts. This principle is applicable to the synthesis of long-chain alcohols like 2-dodecanol. rsc.org

| Reaction Temperature | Primary Product | Product Selectivity/Yield |

| 140 °C | Aldehydes | 87% Yield |

| 170 °C | Alcohols | 94% Selectivity |

Guerbet Condensation Reaction Mechanisms for Branched Alcohol Formation

The Guerbet reaction is a classic organic reaction that converts primary alcohols into their β-alkylated dimer alcohols, resulting in the formation of branched, higher-molecular-weight alcohols. wikipedia.orgwikipedia.org This self-condensation process is valuable for converting simple, inexpensive alcohol feedstocks into more valuable products for applications such as lubricants, plasticizers, and cosmetics. wikipedia.orgrsc.org The reaction is typically conducted at high temperatures, ranging from 180 to 360 °C, and requires a catalyst system with basic, acidic, and dehydrogenation/hydrogenation functionalities. wikipedia.orgrsc.org

The generally accepted mechanism for the Guerbet reaction proceeds through a four-step sequence: wikipedia.orgrsc.org

Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde. This step is facilitated by a hydrogenation catalyst, often a transition metal.

Aldol (B89426) Condensation: In the presence of a base catalyst (e.g., alkali metal hydroxides or alkoxides), two molecules of the aldehyde intermediate undergo an aldol condensation to form a β-hydroxy aldehyde, which then rapidly dehydrates to an α,β-unsaturated aldehyde. wikipedia.org

Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated in two stages. First, the carbon-carbon double bond is reduced, followed by the reduction of the carbonyl group to a hydroxyl group, yielding the final branched alcohol. wikipedia.org The hydrogen required for this step is supplied by the initial dehydrogenation of the starting alcohol, in a process known as hydrogen autotransfer. liverpool.ac.uk

Catalyst Regeneration: The process concludes with the regeneration of the catalyst.

Common catalysts for this reaction include alkali metal hydroxides (e.g., potassium hydroxide) paired with hydrogenation catalysts like Raney Nickel. wikipedia.orgwikipedia.org Competing side reactions can occur, such as the Cannizzaro reaction, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid. wikipedia.org

| Catalyst System | Starting Alcohol(s) | Primary Product | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Alkali Metal Hydroxide (B78521)/Alkoxide + Hydrogenation Catalyst (e.g., Raney Nickel) | Fatty Alcohols | Guerbet Alcohols (β-branched dimers) | Traditional method, operates at 180-360 °C. Mainly applied to fatty alcohols. | wikipedia.org |

| Ru(II)-diamine-diphosphine complexes | Racemic Secondary Alcohol + Primary Alcohol | New Chiral Alcohol | An asymmetric variant of the Guerbet reaction, proceeding via a hydrogen autotransfer process. Yields high enantiomeric ratios (up to 99:1). | liverpool.ac.uk |

| Mn-PCP Metal-Ligand Cooperation (MLC) Catalyst | Methanol + Ethanol | Isobutanol | DFT studies show a preference for a condensation-reduction mechanism over direct substitution. | nih.gov |

| Hydroxyapatite (HAP) | Ethanol | Higher Alcohols (e.g., 1-Butanol) | Kinetic modeling shows inhibition from byproduct water, affecting reaction rates and selectivity. | acs.org |

Catalytic Asymmetric Hydroalkoxylation Strategies

Catalytic asymmetric hydroalkoxylation has emerged as a powerful and atom-economical strategy for synthesizing enantioenriched chiral alcohols and ethers. nih.gov This method involves the stereoselective addition of an alcohol across a carbon-carbon multiple bond (alkene, alkyne, or allene), providing direct access to valuable chiral building blocks from readily available starting materials. nih.govacs.org

The core of this strategy lies in the use of a chiral catalyst to control the stereochemical outcome of the reaction. These catalysts are typically transition metal complexes featuring chiral ligands. Metals such as palladium, rhodium, copper, and gold have been successfully employed. nih.govacs.org

A general mechanistic pathway for the hydroalkoxylation of allenes catalyzed by a Rh(I) complex illustrates the principle: acs.org

Intermediate Formation: A rhodium-hydride (Rh-H) intermediate is generated, which then reacts with the allene (B1206475) to form an electrophilic Rh π-allyl species.

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the π-allyl complex. The facial selectivity of this attack is directed by the chiral ligand on the rhodium catalyst, leading to the formation of the enantioenriched product.

Catalyst Regeneration: The active catalyst is regenerated, allowing the cycle to continue.

This approach avoids the need for pre-functionalized substrates and often proceeds under mild conditions. For example, chiral palladium(II) catalysts have been used for the enantioselective synthesis of branched allylic esters from prochiral allylic alcohols, which can then be converted to the corresponding chiral alcohols. organic-chemistry.org The development of highly active and selective chiral catalysts, including strong Brønsted acids and bifunctional metal complexes, continues to expand the scope and utility of this transformation. liverpool.ac.uknih.gov

Deoxydehydration (DODH) as a Route for Alcohol Transformations

The reaction is typically catalyzed by high-valent, early metal-oxo complexes, with rhenium-based catalysts like methyltrioxorhenium (MTO) and (η5-pentamethylcyclopentadienyl)trioxorhenium being the most studied. rsc.orgresearchgate.net Other metals such as molybdenum and vanadium are also active. royalsocietypublishing.orgnih.gov

A general mechanism for DODH catalyzed by a metal-oxo species proceeds as follows: royalsocietypublishing.org

Condensation: The vicinal diol condenses with a metal-oxo bond of the catalyst, forming a metal-diolate intermediate and releasing a molecule of water.

Reduction: The metal-diolate complex is reduced by a sacrificial reductant. A variety of reductants can be used, including secondary alcohols (like 3-octanol), phosphines, or sulfites. royalsocietypublishing.orgresearchgate.net This step lowers the oxidation state of the metal center (e.g., Re(VII) to Re(V), or Re(V) to Re(III)). researchgate.net

Olefin Extrusion: The reduced metal-diolate undergoes olefin extrusion, releasing the alkene product and regenerating the oxidized metal-oxo catalyst, which can then re-enter the catalytic cycle. This is often the rate-limiting step. royalsocietypublishing.org

The choice of catalyst and reductant can significantly influence the reaction's efficiency and product distribution. royalsocietypublishing.org For instance, when using MTO as a catalyst and a secondary alcohol as the reductant, the active catalyst is believed to be a Rhenium(V) species that cycles through a Re(V)↔Re(III) pathway. researchgate.net

| Catalyst | Diol Substrate | Reductant | Alkene Product | Reference |

|---|---|---|---|---|

| Methyltrioxorhenium (MTO) | (R,R)-(+)-Hydrobenzoin | Secondary Alcohol | trans-Stilbene | researchgate.net |

| Cp*ReO₃ | Various diols | Aryl Phosphines | Corresponding alkenes | royalsocietypublishing.org |

| Mo-dioxo-bis(phenolate) | Anhydroerythritol | 3-Octanol | 2,5-Dihydrofuran | royalsocietypublishing.org |

| Silica-Supported Vanadium | 2,3-Butanediol | None (Hydrogen-free) | Butene | wikipedia.org |

Biocatalytic and Biotechnological Production of 2-Dodecanol

Biocatalysis and metabolic engineering offer sustainable and highly selective alternatives to traditional chemical synthesis for the production of alcohols. These methods leverage the power of enzymes and microorganisms to create complex molecules like 2-dodecanol under mild conditions.

Enzymatic Routes for Alcohol Synthesis

Enzymes are highly efficient and selective catalysts for producing enantiomerically pure alcohols. Several enzymatic strategies are employed for this purpose, primarily focusing on the creation of chiral secondary alcohols. nih.gov

Kinetic Resolution of Racemic Alcohols: This is a widely used method where an enzyme, typically a lipase, selectively acylates one enantiomer of a racemic alcohol mixture. This leaves the other enantiomer unreacted and in high enantiomeric purity. The resulting ester can also be hydrolyzed to recover the first enantiomer, allowing for the separation of both. nih.gov

Asymmetric Reduction of Ketones: Carbonyl reductases, including alcohol dehydrogenases (ADHs), catalyze the asymmetric reduction of prochiral ketones to form chiral secondary alcohols. This method is highly attractive as it can theoretically achieve a 100% yield of a single enantiomer. The stereoselectivity is determined by the enzyme's active site, and a wide range of ADHs are available to produce either the (R)- or (S)-alcohol. nih.gov

Regio- and Stereoselective Hydroxylation: Cytochrome P450 monooxygenases (P450s) are a class of enzymes capable of the highly selective oxidation of unactivated C-H bonds. nih.gov This allows for the direct introduction of a hydroxyl group at a specific position on a hydrocarbon chain, such as converting dodecane (B42187) into 2-dodecanol, with high control over both regioselectivity (position of the -OH group) and stereoselectivity (the chirality of the resulting alcohol). nih.gov

Other enzymatic methods include the enantioselective hydrolysis of epoxides and aldol additions to form chiral hydroxy ketones which can be subsequently reduced. nih.gov

Microbial Engineering for Dodecanol Production (e.g., in Escherichia coli)

Metabolic engineering enables the production of non-native chemicals, like long-chain alcohols, in microbial hosts such as Escherichia coli. By introducing heterologous genes and modifying native metabolic pathways, E. coli can be turned into a cell factory for dodecanol production directly from simple sugars like glucose. nih.gov

A common strategy involves diverting intermediates from the cell's fatty acid synthesis (FAS) pathway. The engineered pathway typically includes: nih.govrsc.org

A Thioesterase: An enzyme like UcFatB1 is introduced to cleave the growing fatty acyl chain from its acyl carrier protein (ACP), releasing a free fatty acid of a specific length (e.g., dodecanoic acid).

An Acyl-CoA Synthetase: The free fatty acid is then activated to its acyl-CoA form by an acyl-CoA synthetase (e.g., FadD).

An Acyl-CoA Reductase: This is the crucial final step where a powerful reductase (e.g., Maqu_2507 or Acr1) converts the dodecanoyl-CoA into 1-dodecanol (B7769020). nih.gov

Researchers have implemented Design-Build-Test-Learn (DBTL) cycles to optimize this process. In one such study, different combinations of reductases and ribosome-binding sites (to control protein expression levels) were tested. These efforts led to a significant increase in 1-dodecanol titers, reaching up to 0.83 g/L in batch cultures using minimal medium. nih.gov

| Engineered Genes in Operon | Host Strain | Key Finding/Result | Reference |

|---|---|---|---|

| Thioesterase (UcFatB1), Acyl-CoA Reductase (Maqu_2507, Maqu_2220, or Acr1), Acyl-CoA Synthetase (FadD) | Escherichia coli MG1655 | Optimization of reductase choice and expression level increased 1-dodecanol titer by 21% to 0.83 g/L. | nih.gov |

| Acyl-ACP Reductase and Aldehyde-Deformylating Oxygenase with a Type-I Fatty Acid Synthase | Escherichia coli BL21(DE3) | Bypassing host regulatory mechanisms of fatty acid synthesis led to ~100 mg/L of long-chain alcohol/alkane products. | rsc.org |

Metabolic Pathway Analysis in Engineered Organisms

Following the construction of an engineered strain, metabolic pathway analysis is crucial for identifying performance limitations and guiding further optimization. asm.orgresearchgate.net This analysis aims to understand how the introduced pathways interact with the host's native metabolism and to pinpoint bottlenecks that restrict product yield.

A key technique is Metabolic Flux Analysis (MFA) , which uses computational models to map the flow of metabolites throughout the cell's reaction network. researchgate.net By analyzing the distribution of carbon from a substrate like glucose into biomass, target products, and byproducts, researchers can identify inefficient steps or competing pathways that divert resources away from the desired chemical. For example, MFA can reveal if an excess of carbon is being lost to acetate (B1210297) formation instead of being channeled towards the fatty acid pathway for alcohol production. researchgate.net

Enantioselective Synthesis Strategies for Chiral 2-Dodecanol

The synthesis of a single enantiomer of a chiral compound from a prochiral precursor is a formidable challenge that has been addressed through the development of various asymmetric transformations. For 2-dodecanol, the primary prochiral starting material is dodecan-2-one. The enantioselective reduction of the carbonyl group in dodecan-2-one to a hydroxyl group is the key step in producing chiral 2-dodecanol.

Asymmetric Catalysis in Alcohol Synthesis

Asymmetric catalysis provides an elegant and efficient means to produce chiral molecules, such as 2-dodecanol, in high enantiomeric excess. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most common methods for the asymmetric reduction of prochiral ketones are asymmetric hydrogenation and asymmetric transfer hydrogenation, often employing transition metal catalysts. nih.gov

Ruthenium-based catalysts, in particular, have demonstrated remarkable efficacy in the asymmetric hydrogenation of a wide array of ketones. nih.gov These catalysts typically feature a ruthenium center coordinated to a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. nih.gov The combination of these chiral ligands creates a highly specific chiral environment around the metal center, which dictates the facial selectivity of the hydride attack on the prochiral ketone. The mechanism is believed to involve a metal-ligand bifunctional pathway where a hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl group in a concerted, six-membered transition state. nih.gov

While specific data for the asymmetric hydrogenation of dodecan-2-one using these catalysts is not extensively reported in readily available literature, the general success of these systems with other aliphatic ketones suggests their potential applicability. For instance, the hydrogenation of other ketones using Ru-BINAP/diamine systems has yielded high enantioselectivities. nih.gov

Another significant class of catalysts for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines. researchgate.net These catalysts, used in conjunction with a borane (B79455) source like BH3•THF, can effectively reduce a variety of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. researchgate.net The proposed mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst, which activates the ketone towards reduction. The borane then delivers a hydride to the carbonyl carbon from the less sterically hindered face as directed by the chiral environment of the oxazaborolidine.

Iron-based catalysts are also emerging as a more sustainable alternative to precious metal catalysts like ruthenium for asymmetric transfer hydrogenation. nih.gov These catalysts can achieve high turnover numbers and provide a greener approach to the synthesis of chiral alcohols.

The following table summarizes the types of catalysts often used for the asymmetric reduction of prochiral ketones, which are applicable to the synthesis of chiral 2-dodecanol.

| Catalyst Type | Precursor Ketone | Typical Chiral Ligand/Catalyst | Key Features |

| Ruthenium-based | Dodecan-2-one | (S)-BINAP and (S,S)-DPEN | High activity and enantioselectivity for a broad range of ketones. |

| CBS Catalyst | Dodecan-2-one | (S)-Me-CBS | Effective for a variety of ketones, including aliphatic ones. |

| Iron-based | Dodecan-2-one | Chiral Pincer Ligands | "Greener" alternative to precious metal catalysts. |

Table 1: Overview of Asymmetric Catalysis for 2-Dodecanol Synthesis.

Chiral Ligand Design and Optimization in Stereoselective Transformations

The design and optimization of chiral ligands are central to the success of asymmetric catalysis. The ligand's structure directly influences the steric and electronic properties of the catalyst, which in turn determines the enantioselectivity and reactivity of the transformation.

For catalysts used in asymmetric hydrogenation, bidentate phosphine (B1218219) ligands with axial chirality, such as BINAP and its derivatives, have been extensively studied. The rigid C2-symmetric backbone of these ligands creates a well-defined chiral pocket that effectively differentiates the two faces of the prochiral ketone substrate. The electronic properties of these ligands can be fine-tuned by modifying the substituents on the phosphine groups, which can impact the catalyst's activity.

In addition to the diphosphine ligand, the chiral diamine ligand in Noyori-type catalysts plays a crucial role in the catalytic cycle and the stereochemical outcome. The combination of the chirality of the diphosphine and the diamine can lead to either a "matched" or "mismatched" pair, with the matched pair typically exhibiting significantly higher catalytic activity and enantioselectivity.

The development of new chiral ligands is an ongoing area of research. For instance, chiral phosphine-phosphite and phosphine-aminophosphine ligands have been designed to offer different steric and electronic environments. The modular nature of many ligand syntheses allows for the creation of libraries of ligands that can be screened for optimal performance with a specific substrate, such as dodecan-2-one.

The optimization of a stereoselective transformation involves not only the choice of the ligand and metal precursor but also the reaction conditions, including the solvent, temperature, pressure, and the nature of any additives or co-catalysts. For example, in the CBS reduction, the structure of the oxazaborolidine and the choice of the borane source can significantly affect the enantiomeric excess of the resulting alcohol.

The following table presents a hypothetical optimization of a chiral ligand for the synthesis of 2-dodecanol, based on general principles of asymmetric catalysis.

| Ligand Modification | Rationale | Expected Impact on 2-Dodecanol Synthesis |

| Increased steric bulk on the phosphine ligand | To enhance the facial discrimination of the prochiral ketone. | Potentially higher enantioselectivity. |

| Introduction of electron-donating groups on the ligand | To increase the electron density at the metal center. | May increase catalytic activity. |

| Variation of the diamine ligand in Ru-based catalysts | To find the "matched" pair with the chiral phosphine. | Significant improvement in both enantioselectivity and reaction rate. |

| Use of a conformationally rigid ligand backbone | To create a more defined and predictable chiral environment. | Higher and more consistent enantioselectivity. |

Table 2: Conceptual Chiral Ligand Optimization for 2-Dodecanol Synthesis.

Mechanistic Investigations of 2 Dodecanol in Biological Systems

Antimicrobial Action and Cellular Mechanisms

2-Dodecanol has demonstrated notable antimicrobial properties, particularly against the pathogenic fungus Candida albicans. Its mechanisms of action involve interference with crucial cellular processes, including morphology, gene expression, and signaling pathways.

A key virulence factor for Candida albicans is its ability to transition from a yeast-like form to a filamentous hyphal form, a process essential for tissue invasion and pathogenicity. nih.gov Research has shown that 2-dodecanol effectively inhibits this morphological transition. nih.govresearchgate.netmedchemexpress.com Studies have demonstrated that even at a low concentration of 0.005% (v/v), 2-dodecanol can suppress hyphal development. tandfonline.com This inhibition of filamentation is a critical aspect of its antifungal activity. researchgate.netmedchemexpress.com

The SIR2 gene, which encodes a sirtuin deacetylase, plays a significant role in the yeast-to-hypha transition in C. albicans. nih.govresearchgate.net Under conditions that induce hyphal growth, the expression of the SIR2 gene is significantly increased. nih.govresearchgate.net However, the presence of 2-dodecanol has been found to block this upregulation of SIR2 expression, even in environments that would typically promote hyphal formation. nih.govresearchgate.net This suggests that the inhibitory effect of 2-dodecanol on hyphal development is mediated, at least in part, through its modulation of SIR2 gene expression. researchgate.nettandfonline.com Sirtuins, being NAD+-dependent deacetylases, are crucial in sensing cellular metabolic states and regulating gene expression in fungi. annualreviews.org

The Ras1-cAMP-Efg1 signaling pathway is a central regulatory cascade controlling morphogenesis in C. albicans. researchgate.netmdpi.com This pathway is stimulated by various environmental cues, leading to the activation of Ras1, which in turn activates adenylyl cyclase (Cdc35) to produce cyclic AMP (cAMP). nih.gov Elevated cAMP levels then activate protein kinase A, which ultimately leads to the activation of the transcription factor Efg1, a key regulator of hypha-specific genes. mdpi.com

Table 1: Effect of 2-Dodecanol on C. albicans Morphogenesis and Signaling

| Parameter | Observation in the Presence of 2-Dodecanol | Relevant Signaling Pathway |

| Hyphal Formation | Inhibited. researchgate.netmedchemexpress.comtandfonline.com | Ras1-cAMP-Efg1 nih.govnih.govmdpi.com |

| SIR2 Gene Expression | Upregulation is blocked. nih.govresearchgate.net | Upstream of Ras1-cAMP-Efg1 researchgate.nettandfonline.com |

| cAMP-dependent hyphal development | Prevented. nih.govasm.org | Ras1-cAMP-Efg1 nih.govnih.gov |

Exposure to 2-dodecanol has been observed to enhance the resistance of C. albicans to oxidative stress. nih.gov Pre-treatment of C. albicans cells with 2-dodecanol led to a significant increase in their ability to withstand oxidative stress, an effect that is also seen with the quorum-sensing molecule farnesol (B120207). nih.gov This suggests a potential link between the signaling pathways affected by 2-dodecanol and the cellular mechanisms that protect against oxidative damage. nih.gov

Long-chain alcohols, a class of compounds that includes 2-dodecanol, are known to possess inhibitory effects on the growth of both bacteria and fungi. researchgate.net This antimicrobial activity is often attributed to their ability to disrupt the integrity of microbial membranes. researchgate.net The aliphatic carbon chain of such molecules can interfere with the lipid bilayer of the cell membrane, leading to destabilization and loss of function. mdpi.comcore.ac.uk This disruption can impair essential membrane-bound proteins and processes, ultimately compromising the viability of the microbial cell. mdpi.com

Role in Quorum Sensing and Inter-Species Communication

Quorum sensing (QS) is a system of cell-to-cell communication that allows microorganisms to coordinate gene expression in response to population density. oup.comfrontiersin.org This is achieved through the production, release, and detection of small signaling molecules. nih.gov While C. albicans produces its own QS molecules, such as farnesol and tyrosol, it can also be influenced by molecules from other microorganisms in its environment. mdpi.comoup.com

Although 2-dodecanol is produced by C. albicans, it is not considered an established QS molecule for this fungus. asm.orgnih.gov However, its ability to inhibit hyphal formation, a key QS-regulated phenotype, suggests it may function as a QS mimic or analogue. asm.orgnih.gov It is hypothesized that 2-dodecanol could be mimicking the action of other biologically relevant QS molecules from different species, thereby participating in inter-species communication. asm.org The structural similarity of 2-dodecanol to other 12-carbon backbone signaling molecules, like the bacterial QS molecule 3-oxo-C12-homoserine lactone, further supports its potential role in cross-kingdom communication. nih.gov The mechanism of action for 2-dodecanol appears to be distinct from that of farnesol, as it does not directly inhibit the adenylyl cyclase Cyr1p but rather acts through a process involving the transcriptional repressor Sfl1. asm.orgscielo.org.ar

Comparative Analysis with Known Quorum Sensing Molecules (e.g., Farnesol, 3-oxo-C12-HSL)

In the study of microbial communication, or quorum sensing (QS), various signaling molecules have been identified that regulate fungal morphogenesis, a critical factor in the virulence of organisms like Candida albicans. While 2-dodecanol exhibits QS-like activity by inhibiting the transition from yeast to hyphal form in C. albicans, its mechanism of action is distinctly different from other well-characterized QS molecules such as farnesol and 3-oxo-C12-homoserine lactone (3-oxo-C12-HSL). researchgate.netnih.gov

Farnesol, a sesquiterpene produced by C. albicans itself, and 3-oxo-C12-HSL, a signal secreted by the bacterium Pseudomonas aeruginosa, both impede hyphal development by directly targeting and inhibiting the activity of adenylyl cyclase, Cyr1p. researchgate.netnih.gov This enzyme is a central component of the cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway, which is a key regulator of filamentation in C. albicans. researchgate.net

In contrast, 2-dodecanol modulates hyphal development and the cAMP signaling pathway without directly affecting Cyr1p activity. researchgate.netnih.gov Research indicates that 2-dodecanol exerts its effects through a mechanism dependent on the transcriptional repressor Sfl1p. researchgate.netnih.govscielo.org.ar Deletion of the SFL1 gene interferes with the cellular response to 2-dodecanol but does not alter the response to farnesol. researchgate.netkent.ac.uk This suggests that 2-dodecanol's mode of action, operating via Sfl1p, represents a separate pathway for quorum sensing in C. albicans. nih.govscielo.org.ar This distinct mechanism may also be utilized by other QS molecules, such as the Burkholderia cenocepacia diffusible signal factor (BDSF). researchgate.netredalyc.org

Table 1: Comparison of Quorum Sensing Molecule Mechanisms in Candida albicans

| Quorum Sensing Molecule | Target | Mechanism of Action |

|---|---|---|

| 2-Dodecanol | Sfl1p-dependent pathway | Modulates hyphal development without direct inhibition of Cyr1p. researchgate.netnih.gov |

| Farnesol | Adenylyl Cyclase (Cyr1p) | Directly inhibits Cyr1p activity, affecting the cAMP/PKA pathway. researchgate.netnih.gov |

| 3-oxo-C12-HSL | Adenylyl Cyclase (Cyr1p) | Directly inhibits Cyr1p activity, affecting the cAMP/PKA pathway. researchgate.netnih.gov |

Metabolic Fate and Biotransformation Pathways

Alcohol Utilization in Glycolipid-Producing Yeasts (e.g., Starmerella bombicola)

The yeast Starmerella bombicola is renowned for its production of sophorolipids, a class of glycolipid biosurfactants. nih.govnih.gov This yeast can utilize various hydrophobic substrates, including secondary alcohols like 2-dodecanol, for the synthesis of these compounds. researchgate.net When fed 2-dodecanol as a co-substrate along with a primary carbon source like glucose, S. bombicola produces a specific type of sophorolipid (B1247395) known as alkyl sophorosides. researchgate.netoup.com The process involves the glycosylation of the secondary alcohol, demonstrating a specific metabolic pathway for the utilization of such compounds. researchgate.net The primary product of this biotransformation is 2-dodecyl-sophoroside. researchgate.net This highlights the capability of S. bombicola to incorporate secondary alcohols into valuable biosurfactants.

Investigation of Fatty Alcohol Oxidase (FAO) Pathways

Fatty Alcohol Oxidase (FAO) enzymes are critical in the ω-oxidation pathway, which converts alcohols to aldehydes. google.comnih.gov In the yeast Candida tropicalis, distinct FAO genes have been identified with differing substrate specificities. nih.govnih.gov Notably, while the enzyme FAO1 oxidizes ω-hydroxy fatty acids, it does not act on 2-alkanols. Conversely, the enzyme FAO2 specifically oxidizes 2-alkanols but not ω-hydroxy fatty acids. nih.govnih.gov This suggests a specialized enzymatic pathway for the initial oxidation of secondary alcohols like 2-dodecanol. google.com

In Starmerella bombicola, the primary alcohol oxidase FAO1 has been identified and studied. nih.govnih.gov While FAO1 shows very low activity towards secondary alcohols, its deletion mutant was unable to grow using secondary alcohols as the sole carbon source, indicating its involvement in the metabolic pathway. nih.govnih.gov Further investigation revealed that in the absence of FAO1, S. bombicola accumulates novel hydroxylated glycolipids, suggesting that hydroxylation at the terminal (ω) or sub-terminal (ω-1) position of the alkyl chain is the initial step in secondary alcohol metabolism, followed by oxidation of the newly formed primary alcohol group. nih.govnih.gov

Enzymatic Biotransformations of Secondary Alcohols

The enzymatic machinery of certain yeasts allows for specific biotransformations of secondary alcohols. Starmerella bombicola can be used for the production of modified glycolipids through the biotransformation of 2-dodecanol. researchgate.net The primary product, 2-dodecyl-sophoroside, can be further modified. For instance, treatment with the enzyme β-glucuronidase can cleave the terminal glucose unit, resulting in 2-dodecyl-glucoside. researchgate.net

Furthermore, genetic engineering of S. bombicola has unveiled novel biotransformation pathways. Deletion of the FAO1 gene, which blocks the typical long-chain alcohol oxidation pathway, redirects the metabolism of secondary alcohols. researchgate.netcore.ac.uk In such mutants, feeding with a secondary alcohol like 2-tetradecanol (B1204251) (a close structural analog of 2-dodecanol) resulted in the production of alkyl polyglucosides that were hydroxylated at the ω-position of the alkyl chain. nih.gov This demonstrates a unique enzymatic pathway where hydroxylation precedes glycosylation in the absence of the primary FAO activity. nih.gov

Interactions with Insect Physiology and Immunity

Effects on Cuticular Free Fatty Acid Profiles

The cuticle of an insect is a primary defense barrier, and its composition, particularly the profile of free fatty acids (FFAs), is crucial for protection against environmental stressors and pathogens. scienceopen.com The compound 2-dodecanol, a metabolite produced by the entomopathogenic fungus Conidiobolus coronatus, has been shown to significantly alter the cuticular FFA profiles of insects. nih.govresearchgate.net

In a study involving the greater wax moth (Galleria mellonella) and the blue bottle fly (Calliphora vicina), treatment with dodecanol (B89629) induced significant quantitative and qualitative changes in their cuticular FFAs. nih.govresearchgate.net For example, in G. mellonella adults, dodecanol treatment led to the disappearance of several fatty acids that were present in control insects, including C12:0 (lauric acid) and C18:2 (linoleic acid). mdpi.com These alterations to the protective lipid layer can weaken the insect's defense system, potentially making it more susceptible to fungal infection. researchgate.net The changes observed suggest that 2-dodecanol plays a role in the pathogenesis of fungal infections by disrupting the insect's first line of defense. nih.gov

Table 2: Qualitative Changes in Cuticular Free Fatty Acid (FFA) Profiles of Galleria mellonella Adults Following Benzyl Alcohol Treatment (Illustrative of Alcohol Effects)

| Fatty Acid | Control Group | Acetone-Treated Group | Benzyl Alcohol-Treated Group |

|---|---|---|---|

| C6:0 | Present | Present | Absent |

| C8:0 | Present | Present | Absent |

| C10:0 | Present | Present | Absent |

| C12:0 | Present | Present | Absent |

| C13:0 | Present | Present | Absent |

| C14:1 | Present | Absent | Present |

| C15:0 | Present | Present | Absent |

| C18:2 | Present | Present | Absent |

Impact on Insect Hemocytes and Defense Systems

2-Dodecanol, a metabolite produced by the entomopathogenic fungus Conidiobolus coronatus, has been identified as a compound with significant effects on the cellular immunity of insects. nih.gov Research has focused on its impact on hemocytes, the primary immune cells in insects, revealing its potential to disrupt crucial defense mechanisms. nih.govresearchgate.net Studies on the greater wax moth, Galleria mellonella, and the blowfly, Calliphora vicina, have provided detailed insights into the detrimental effects of 2-dodecanol on these immune cells. nih.govresearchgate.net

In vitro examinations of hemolymph from G. mellonella larvae identified five principal types of immune cells: prohemocytes, plasmatocytes, granulocytes, spherulocytes, and oenocytoids. researchgate.net Similarly, in C. vicina larvae, four types of hemocytes were observed: oenocytoids, plasmatocytes, type III plasmatocytes (or granulocytes), and thrombocytoids. researchgate.net Under normal conditions, after 24 hours in culture, the plasmatocytes and granulocytes of G. mellonella form a characteristic network. researchgate.net

However, the introduction of 2-dodecanol to these in vitro cultures resulted in significant negative effects on the hemocytes of both insect species. nih.gov After a 48-hour period of exposure to 2-dodecanol, a near-complete disintegration of these cells was observed. nih.gov This damaging effect suggests that 2-dodecanol plays a considerable role in compromising the insect's defense system during a C. coronatus infection. nih.govresearchgate.net

Further studies on the Sf9 insect cell line, derived from the fall armyworm Spodoptera frugiperda, corroborated the cytotoxic nature of 2-dodecanol. Treatment with 2-dodecanol led to severe cell damage, including marked degranulation and a loss of adhesion, within 24 hours. researchgate.net By the 48-hour mark, the majority of the Sf9 cells were dead and had disintegrated. researchgate.net A WST-1 cell proliferation assay confirmed the toxicity, showing that only 35% of the Sf9 cells remained viable 24 hours after the application of 2-dodecanol. researchgate.net

The profound impact of 2-dodecanol on these fundamental components of the insect immune system highlights its potential as a virulence factor for entomopathogenic fungi. By incapacitating hemocytes, 2-dodecanol can suppress the host's ability to mount an effective immune response, thereby facilitating the progression of fungal infection. researchgate.netnih.gov

Interactive Data Table: Effect of 2-Dodecanol on Sf9 Cell Viability

| Treatment Group | Time Point (hours) | Cell Viability (%) | Observations |

| Control | 24 | 100 | Normal cell morphology and adhesion. |

| 2-Dodecanol | 24 | 35 | Severe cell damage, degranulation, lack of adhesion. researchgate.net |

| 2-Dodecanol | 48 | < 35 | Most cells dead and disintegrated. researchgate.net |

Interactive Data Table: Observed Hemocyte Types in Test Species

| Insect Species | Hemocyte Types Observed in vitro |

| Galleria mellonella | Prohemocytes, Plasmatocytes, Granulocytes, Spherulocytes, Oenocytoids. researchgate.net |

| Calliphora vicina | Oenocytoids, Plasmatocytes, Type III Plasmatocytes (Granulocytes), Thrombocytoids. researchgate.net |

Environmental Biochemistry and Biodegradation of 2 Dodecanol

Microbial Degradation Pathways

The microbial breakdown of 2-dodecanol is a critical process in environmental carbon cycling. Microorganisms utilize various enzymatic pathways to metabolize this secondary alcohol, converting it into central metabolic intermediates. The specific mechanisms employed depend on the microbial species and the prevailing environmental conditions, such as the presence or absence of oxygen.

In the presence of oxygen, aerobic biodegradation is the primary mechanism for the breakdown of organic compounds. aropha.com This process involves metabolic and enzymatic activities where microorganisms use oxygen, typically as an electron acceptor or in oxygenation reactions, to break down complex organic substances into simpler compounds, ultimately leading to carbon dioxide and water. aropha.com The susceptibility of a compound to aerobic biodegradation is heavily influenced by its functional groups. aropha.com For alcohols like 2-dodecanol, the hydroxyl group is generally beneficial for biodegradation, making it more susceptible to microbial attack than its corresponding alkane. aropha.com The initial enzymatic attack is often the rate-limiting step in the degradation cascade. aropha.com

2-Dodecanol is an intermediate in the subterminal oxidation pathway of n-dodecane. In this pathway, the oxidation occurs at a non-terminal carbon atom of the alkane chain. nih.gov Microorganisms, such as the psychrotrophic bacterium Rhodococcus sp. strain Q15, are known to utilize this pathway for alkane degradation. nih.govasm.org The process is initiated by a monooxygenase enzyme that introduces a hydroxyl group at the C-2 position of dodecane (B42187), forming 2-dodecanol. nih.gov Subsequently, the secondary alcohol (2-dodecanol) is oxidized to the corresponding ketone, 2-dodecanone (B165319). nih.govresearchgate.net This ketone can then be further metabolized, often through a Baeyer-Villiger monooxygenase that converts the ketone into an ester, which is then hydrolyzed to a fatty acid and an alcohol, entering central metabolism. researchgate.net Studies on Rhodococcus sp. Q15 showed that while it could degrade dodecane via this pathway, direct growth on 2-dodecanol and 2-dodecanone resulted in only slightly more respiration than controls without a carbon source, suggesting these intermediates may be processed rapidly or that the initial alkane oxidation is the preferred metabolic route. nih.gov

For comparison with subterminal oxidation, the terminal oxidation pathway involves the oxidation of the terminal methyl group of an n-alkane. researchgate.net This pathway is also utilized by Rhodococcus sp. Q15 for dodecane degradation. nih.govasm.org The process begins with the conversion of the alkane to a primary alcohol (1-dodecanol) by an alkane monooxygenase. nih.govresearchgate.net This is followed by successive oxidations to an aldehyde (1-dodecanal) and then to a fatty acid (dodecanoic acid), which is subsequently broken down via β-oxidation. nih.gov

Metabolite analysis of dodecane degradation by Rhodococcus sp. Q15 confirmed the simultaneous operation of both pathways through the detection of key intermediates. nih.govasm.org

| Degradation Pathway | Initial Substrate | Key Intermediates/Metabolites | Microorganism Example |

| Subterminal Oxidation | n-Dodecane | 2-Dodecanol, 2-Dodecanone | Rhodococcus sp. Q15 |

| Terminal Oxidation | n-Dodecane | 1-Dodecanol (B7769020), 1-Dodecanal, Dodecanoic acid | Rhodococcus sp. Q15 |

This table summarizes the key intermediates of the two primary aerobic degradation pathways for n-dodecane, leading to or involving secondary alcohols like 2-dodecanol.

Anoxic, or anaerobic, degradation of long-chain alcohols can also occur, though the mechanisms differ significantly from aerobic pathways. Studies on the anaerobic degradability of various alcohols have demonstrated that near-complete mineralization of dodecanol (B89629) is achievable under these conditions. nih.govcore.ac.ukresearchgate.net The process typically involves fermenting bacteria. researchgate.net In the context of alcohol ethoxylates, the anaerobic breakdown is thought to begin with the stepwise cleavage of ethoxy units, eventually leaving the lipophilic alcohol moiety (like dodecanol) to be degraded further. core.ac.ukresearchgate.net While these studies often focus on primary alcohols, the data confirms that the C12 alkyl chain is susceptible to anaerobic breakdown. nih.govcore.ac.uk

Role as a Byproduct in Polymer Degradation

Beyond its role as a metabolic intermediate in alkane degradation, 2-dodecanol has also been identified as a byproduct of the microbial breakdown of synthetic polymers. This highlights a link between environmental plastic pollution and the biogeochemical cycling of secondary alcohols.

Low-density polyethylene (B3416737) (LDPE) is a common plastic pollutant known for its resistance to degradation. researchgate.net However, certain bacterial strains can break down its polymer structure. During the biodegradation of polyethylene by Bacillus and Paenibacillus species isolated from landfill samples, 2-dodecanol was identified as one of the metabolic byproducts. rsc.org The degradation process is believed to be initiated by extracellular enzymes that break the long polymer chains into smaller, more bioavailable molecules, including alkanes, alcohols, and fatty acids. researchgate.netdntb.gov.uanih.gov The presence of 2-dodecanol suggests that the microbial enzymatic machinery cleaves the polyethylene backbone, and the resulting smaller hydrocarbon fragments are then metabolized through pathways such as subterminal oxidation. rsc.org Studies on various Bacillus species, including Bacillus paramycoides, have confirmed their ability to use LDPE as a carbon source and produce a range of depolymerized compounds. researchgate.netrsc.org

| Bacterial Strain(s) | Polymer Substrate | Identified Byproduct | Supporting Evidence |

| Bacillus and Paenibacillus sp. | Polyethylene (PE) | 2-Dodecanol | GC-MS analysis of degradation products. rsc.org |

| Bacillus paramycoides | Low-Density Polyethylene (LDPE) | Alkanes, alcohols, fatty acid esters | GC-MS analysis confirmed depolymerized byproducts. researchgate.netrsc.org |

This table presents findings on the identification of 2-dodecanol and related compounds during the microbial degradation of polyethylene.

Environmental Fate and Distribution Models

The environmental fate of 2-dodecanol, a C12 secondary fatty alcohol, is governed by its physicochemical properties, which influence its distribution and persistence in various environmental compartments such as air, water, soil, and sediment. Due to its low water solubility and moderate vapor pressure, 2-dodecanol is expected to partition from water to other environmental media. wikipedia.orgoecd.org

Fatty alcohols with chain lengths of C12 are considered to be readily biodegradable. nih.gov Studies on analogous C12-C18 alcohols have demonstrated rapid biodegradation in activated sludge, with half-lives in the order of minutes. nih.gov Specifically, C12 alcohol showed 74% CO2 evolution after a 48-hour incubation period in one study. nih.gov Under aerobic conditions, fatty alcohols up to a chain length of C16 are expected to biodegrade completely within 10 days. wikipedia.org Anaerobic biodegradation also occurs, with studies on related long-chain alcohols showing 75% to 95% gas production over 4 to 8 weeks. nih.gov

Distribution models, such as the Mackay Level I fugacity model, predict the environmental partitioning of chemicals. For C10 and greater fatty alcohols, these models predict a significant partitioning into sediment and soil from water. wikipedia.orgoecd.org The octanol-water partition coefficient (log Kow) is a key parameter in these models, indicating a substance's tendency to associate with organic matter. The estimated log Kow for 2-dodecanol is approximately 5.1, suggesting a high potential for sorption to soil, sediment, and sludge. nih.gov This is consistent with findings for other long-chain alcohols, which show high sorption to activated sludge and river solids. epa.gov

When specific experimental data are unavailable, Quantitative Structure-Activity Relationship (QSAR) models are employed to estimate environmental fate properties. epa.gov Programs like the US EPA's EPI Suite™ can predict properties such as water solubility, vapor pressure, and biodegradation rates based on the chemical's structure. epa.govaftonchemical.com For aliphatic alcohols, volatilization has been identified as a main route of dissipation, with estimated half-lives for volatility from soil for related compounds being very short. epa.gov

Table 1: Physicochemical and Environmental Fate Properties of Dodecanol Isomers Data for 1-dodecanol and general C12 alcohols are used as surrogates for 2-dodecanol where specific data is unavailable.

| Property | Value | Reference |

| Molecular Formula | C12H26O | nih.gov |

| Water Solubility | 16.18 mg/L @ 25 °C (estimated for 2-dodecanol) | thegoodscentscompany.com |

| Vapor Pressure | <0.0013 kPa @ 24 °C (for 1-dodecanol) | oecd.org |

| Log Kow (Octanol-Water Partition Coefficient) | 5.1 (estimated for (R)-2-dodecanol) | nih.gov |

| Biodegradation | Readily Biodegradable | wikipedia.orgnih.gov |

| Predicted Environmental Partitioning | Primarily to soil and sediment | wikipedia.orgoecd.org |

Ecotoxicological Considerations and Marine Organism Impact

2-Dodecanol and other dodecanol isomers are considered to be very harmful to marine organisms. wikipedia.org The toxicity of fatty alcohols to aquatic life, including fish, invertebrates, and algae, is generally dependent on the carbon chain length, with shorter chains exhibiting greater potential for toxicity. wikipedia.org The mode of ecotoxicological action for these substances is typically considered to be non-polar narcosis. oecd.orgexxonmobilchemical.com

While specific toxicity data for 2-dodecanol is limited, studies on its primary isomer, 1-dodecanol, provide valuable insight into its potential ecotoxicological effects. oecd.org Acute toxicity tests on 1-dodecanol have shown it to be toxic to a number of aquatic organisms at concentrations of 1 mg/L or lower. oecd.org For instance, the 96-hour median lethal concentration (LC50) for the Fathead minnow (Pimephales promelas) was determined to be 1.01 mg/L. oecd.org Algae are also sensitive, with a 72-hour median effective concentration (EC50) of 0.97 mg/L reported for Scenedesmus subspicatus. oecd.org Due to the low water solubility and high log Kow of dodecanol, it is noted that steady-state conditions may not have been fully reached in these acute aquatic tests. oecd.org

Table 2: Ecotoxicity Data for 1-Dodecanol (as an analogue for 2-Dodecanol)

| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |

| Fathead minnow (Pimephales promelas) | LC50 | 1.01 | 96 hours | oecd.org |

| Green algae (Scenedesmus subspicatus) | EC10 | 0.73 | 72 hours | oecd.org |

| Green algae (Scenedesmus subspicatus) | EC50 | 0.97 | 72 hours | oecd.org |

| Water flea (Daphnia magna) | NOEC | 1.0 | 21 days | oecd.org |

Advanced Material Science Applications of 2 Dodecanol

Phase Change Materials (PCMs) and Thermal Energy Storage

2-Dodecanol, a fatty alcohol, has garnered significant interest in the field of thermal energy storage due to its desirable phase change characteristics. Its melting point falls within the human comfort zone (around 24°C), making it an excellent candidate for applications in buildings to regulate indoor temperatures and reduce energy consumption. daneshyari.comatamankimya.com It possesses a high latent heat capacity, allowing it to store and release substantial amounts of thermal energy during its solid-liquid phase transition. daneshyari.com

A primary challenge with organic PCMs like 2-dodecanol is leakage during their liquid phase. To counteract this, researchers have developed form-stable composite phase change materials (FSPCMs) by impregnating 2-dodecanol into porous supporting materials. Cement and ground granulated blast furnace slag (GGBS) have proven to be effective carriers. researchgate.netresearchgate.net The process typically involves vacuum impregnation, which facilitates the infusion of the molten alcohol into the micropores of the carrier material. daneshyari.comresearchgate.net

Studies have shown that cement can retain a maximum of 9% of 2-dodecanol by mass without any seepage of the liquid PCM. daneshyari.comresearchgate.net In a similar study using GGBS as the matrix, a maximum retention of 11% was achieved. researchgate.net The capillary forces and surface tension within the porous structure of the carrier hold the PCM in place, ensuring the composite remains solid and stable even when the 2-dodecanol is in its molten state. researchgate.net

Characterization tests, including Fourier Transformation Infrared Spectrum Analysis (FT-IR), have confirmed that there is no chemical reaction between the 2-dodecanol and the cementitious matrix, indicating good chemical compatibility and stability. researchgate.netresearchgate.net Thermal cycling tests have further demonstrated the reliability and thermal stability of these composites, showing minimal changes in their thermal properties after numerous melting and freezing cycles. daneshyari.comresearchgate.netresearchgate.net These dodecanol-based FSPCMs are considered promising candidates for passive thermal energy storage in building materials, contributing to enhanced energy efficiency. researchgate.netresearchgate.net

Interactive Table 1: Thermal Properties of 2-Dodecanol Form-Stable Composites

| Supporting Material | Max. 2-Dodecanol Content (wt%) | Melting Temperature (°C) | Latent Heat of Fusion (J/g) |

|---|---|---|---|

| Cement | 9% | 21.06 | 18.39 |

| Ground Granulated Blast Furnace Slag (GGBS) | 11% | 21.16 | 22.51 |

Data sourced from references daneshyari.comresearchgate.netresearchgate.net

Microencapsulation is another advanced technique used to contain 2-dodecanol for thermal energy storage applications, creating microencapsulated phase change materials (MEPCMs). This process involves enclosing nano- or micro-sized droplets of liquid 2-dodecanol within a thin, durable polymer shell. mdpi.comd-nb.info This shell prevents the PCM from leaking out when it melts and provides a larger surface area for heat transfer. mdpi.com

Common shell materials include organic polymers like melamine-formaldehyde (MF) resin and polymethyl methacrylate (B99206) (PMMA). mdpi.comresearchgate.net The encapsulation is often achieved through in-situ polymerization, where the shell forms around the emulsified 2-dodecanol droplets in an aqueous solution. mdpi.comd-nb.info Researchers have investigated various parameters to optimize the process, such as the ratio of core (dodecanol) to shell material, the type and amount of surfactant used, and the agitation speed and time during polymerization. mdpi.com Properly synthesized MEPCMs exhibit a spherical shape with a compact, smooth shell structure. mdpi.com

These microcapsules show excellent thermal stability and can be incorporated into other materials, such as wood-plastic composites (WPCs), to impart thermal energy storage properties. researchgate.net For instance, WPCs containing 2-dodecanol MEPCMs demonstrated high thermal stability, with significant weight loss occurring only at temperatures well above the operational range. researchgate.net The resulting MEPCMs possess good rigidity and flexibility, making them suitable for dynamic thermal management in various applications, including textiles and building materials. d-nb.inforesearchgate.net

To broaden the operational temperature range and enhance the energy storage capacity, 2-dodecanol can be combined with other PCMs to form binary systems. A notable example is the docosane-dodecanol binary PCM, which has been developed for low-temperature thermal energy storage, particularly in applications like photovoltaic/thermal (PV/T) systems. oup.comcip.com.cnoup.com

These binary mixtures are typically prepared by a simple melt-blending method. oup.comcip.com.cn The combination of docosane (B166348) (which has a higher melting point) and 2-dodecanol creates a material with a wider phase transition temperature range, approximately 20–50°C. oup.comcip.com.cn Research has identified that a composition with a 60% mass fraction of docosane yields the highest latent heat of fusion, reaching up to 243.8 kJ/kg, which is a significant increase compared to pure 2-dodecanol. oup.comcip.com.cnoup.com

A persistent issue with organic PCMs is their low thermal conductivity. To address this, the docosane-dodecanol binary mixture is often incorporated into a supporting matrix with high thermal conductivity, such as expanded graphite (B72142) (EG). oup.comcip.com.cnresearchgate.net The porous structure of EG effectively absorbs the binary PCM through capillary action, preventing leakage and creating a shape-stabilized composite. oup.comoup.com The inclusion of EG drastically improves the thermal conductivity of the composite, increasing it from 0.135 W/(m·K) for the binary PCM alone to 1.383 W/(m·K) for the composite. oup.comcip.com.cn This enhanced thermal conductivity allows for more efficient charging and discharging of thermal energy. researchgate.netcip.com.cn

Interactive Table 2: Thermal Properties of Docosane/2-Dodecanol Binary PCMs

| Component | Property | Value |

|---|---|---|

| 2-Dodecanol (Pure) | Latent Heat of Fusion | 207.9 kJ/kg |

| Docosane (Pure) | Latent Heat of Fusion | 244.0 kJ/kg |

| Docosane (60 wt%) / 2-Dodecanol (40 wt%) Binary Mixture | Optimal Latent Heat of Fusion | 243.8 kJ/kg |

| Docosane (60 wt%) / 2-Dodecanol (40 wt%) Binary Mixture | Phase Transition Temperature Range | 20°C - 50°C |

| Docosane/2-Dodecanol/EG Composite | Thermal Conductivity | 1.383 W/(m·K) |

Data sourced from references oup.comcip.com.cnoup.com

Role in Lubricant Formulations and Performance Enhancement

2-Dodecanol serves as a performance-enhancing additive in advanced lubricant formulations. atamanchemicals.comatamanchemicals.com Its inclusion in hydrocarbon-based oils can lead to a remarkable improvement in lubrication under high-pressure conditions, such as those found in rolling bearings and gears. nih.govresearcher.life

A key finding is that blending 1-dodecanol (B7769020) with a base oil can simultaneously increase the hydrodynamic film thickness while reducing viscous friction. nih.gov This breaks the typical trade-off in lubrication where increasing film thickness (to prevent wear) usually leads to higher frictional drag. The mechanism behind this is attributed to pressure-induced polymorphic phase transformations of the 1-dodecanol molecules within the contact zone. nih.govresearcher.life At the lower pressures in the inlet of the contact, the dodecanol (B89629) increases the effective viscosity, leading to a thicker lubricating film. nih.gov As the blend moves into the high-pressure zone, 2-dodecanol transforms into different solid polymorphs (first a lamellar hexagonal and then an orthorhombic structure) that exhibit anomalously low friction and can even lead to superlubricity. nih.gov

This friction-reducing effect has been observed when 2-dodecanol is blended with various hydrocarbon base oils, including squalane (B1681988) and poly-α-olefin (PAO), across a wide range of speeds and pressures. nih.gov Studies comparing different additives have also explored dodecanol-butyl stearate (B1226849) formulations for applications like aluminum cold rolling, highlighting its role in complex additive packages designed to optimize tribological properties. researchgate.net

Precursor in Surfactant and Detergent Synthesis

2-Dodecanol is a fundamental chemical intermediate in the synthesis of a wide range of surfactants used in detergents, cleaning products, and personal care items like shampoos. atamankimya.comatamanchemicals.comatamanchemicals.comsciencemadness.org It serves as the hydrophobic (water-repelling) "tail" of the surfactant molecule.

The most prominent application is in the production of the anionic surfactant Sodium Dodecyl Sulfate (B86663) (SDS), also known as sodium lauryl sulfate (SLS). sciencemadness.orgwikipedia.org The synthesis is a two-step process. First, 2-dodecanol is treated with a sulfating agent such as sulfur trioxide, chlorosulfuric acid, or sulfuric acid in a process called sulfonation or esterification. sciencemadness.orgnih.govacs.org This reaction produces hydrogen lauryl sulfate. In the second step, this acidic intermediate is neutralized with a base, typically sodium hydroxide (B78521) or sodium carbonate, to yield the final product, sodium dodecyl sulfate, and water. sciencemadness.orgwikipedia.org

2-Dodecanol is also the precursor for many non-ionic surfactants. atamanchemicals.comrsc.org These are produced through a process called ethoxylation, where ethylene (B1197577) oxide is reacted with 2-dodecanol in the presence of a catalyst. atamanchemicals.comacs.org This reaction adds a chain of ethylene oxide units (the hydrophilic head) to the dodecanol molecule, creating an alcohol ethoxylate. acs.org The number of ethylene oxide units can be controlled to fine-tune the surfactant's properties, such as its solubility and detergency. atamanchemicals.com Different catalytic systems, including basic catalysts like potassium hydroxide and acidic catalysts, can be used to influence the reaction rate and the molecular weight distribution of the final ethoxylate product. acs.org

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| 2-Dodecanol (Lauryl Alcohol) | C₁₂H₂₆O |

| Cement | Complex mixture (contains CaO, SiO₂, Al₂O₃, Fe₂O₃, etc.) |

| Docosane | C₂₂H₄₆ |

| Expanded Graphite | C |

| Melamine-formaldehyde (MF) | (C₄H₈N₆O)n |

| Polymethyl methacrylate (PMMA) | (C₅H₈O₂)n |

| Sodium Dodecyl Sulfate (SDS) | CH₃(CH₂)₁₁SO₄Na |

| Sulfur Trioxide | SO₃ |

| Sodium Hydroxide | NaOH |

| Ethylene Oxide | C₂H₄O |

| Squalane | C₃₀H₆₂ |

| Poly-α-olefin (PAO) | (C₁₀H₂₀)n |

| Butyl Stearate | C₂₂H₄₄O₂ |

| Chlorosulfuric Acid | HSO₃Cl |

| Sulfuric Acid | H₂SO₄ |

| Sodium Carbonate | Na₂CO₃ |

Computational and Analytical Approaches in 2 Dodecanol Research

Molecular Modeling and Simulation Studies

Computational methods have become indispensable tools for exploring the structural and reactive properties of molecules like 2-dodecanol at an atomic level.

Structural Conformation and Dynamics

Molecular dynamics (MD) simulations have been employed to understand the behavior of dodecanol (B89629) isomers at interfaces, such as in surfactant monolayers at the air/water interface. researchgate.netacs.orgresearchgate.net These simulations reveal how the presence and arrangement of dodecanol molecules affect the order and orientation of surrounding molecules. researchgate.netacs.org For instance, studies on mixed monolayers of sodium dodecyl sulfate (B86663) (SDS) and dodecanol have shown that the alcohol tails tend to be more ordered and thicker when clustered together. acs.org The structural properties, including molecular aggregation, orientation, and angle distributions of dodecanol in mixtures, have been characterized in detail through large-scale atomistic dynamic simulations. researchgate.net These computational studies indicate that interactions like van der Waals forces between the surfactant chains and hydrogen bonds between the head groups are crucial in the formation of stable clusters at the air/water interface. researchgate.net X-ray studies have complemented these findings by confirming that alcohol chains, such as 1-dodecanol (B7769020), stand nearly vertically on the water surface, allowing the hydroxyl terminus to form hydrogen bonds. pnas.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly density functional theory (DFT), has proven to be a powerful tool for elucidating reaction mechanisms involving alcohols. umanitoba.casciforum.netrsc.org These methods allow for the exploration of potential energy surfaces, the identification of transition states and intermediates, and the calculation of reaction rates. sciforum.netacs.org For instance, DFT calculations have been used to study the dehydration of alkanols on solid acid catalysts, providing insights into competing reaction pathways that form ethers and alkenes. acs.org Such studies have shown that ether formation can proceed through SN2-type reactions. acs.org

In the context of nucleophilic substitution reactions, computational models can predict the competition between different pathways, such as the SN2 and SN2′ reactions in allylic systems. acs.org The principles of computational chemistry are also applied to understand how solvents influence reaction thermodynamics and kinetics, which is crucial for predicting reaction outcomes. numberanalytics.com For example, DFT has been used to investigate the alkylation of phenols with alcohols, revealing that the alcohol is activated at oxygen vacancies on a catalyst surface. nih.gov While specific DFT studies focused solely on 2-dodecanol's reaction mechanisms are not extensively detailed in the provided results, the general applicability of these computational methods to alcohols provides a framework for how its reactivity can be investigated.

Advanced Spectroscopic and Chromatographic Characterization

A suite of advanced analytical techniques is essential for the unambiguous identification and structural analysis of 2-dodecanol.

Application of GC-MS for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile organic compounds, including 2-dodecanol, in complex mixtures. notulaebotanicae.ro This method has been successfully used to identify 2-dodecanol as a secondary metabolite in various biological sources. For example, GC-MS analysis of the culture filtrate from endophytic bacteria Enterobacter cloacae and Achromobacter xylosoxidans revealed the presence of 2-dodecanol among other volatile compounds. imskolkata.org Similarly, it has been identified in the extracts of Streptomyces decoyicus and in the volatile organic compounds produced by various Bacillus species. nih.govmdpi.com The identification process relies on matching the retention time and mass spectrum of an unknown peak with that of a known standard or a library database like the National Institute of Standard and Technology (NIST) library. notulaebotanicae.ronih.gov GC-MS has also been used to identify dodecanol in studies of colorectal cancer metabolites and in human saliva. nih.govoecd.org

Table 1: GC-MS Parameters for the Analysis of Volatile Compounds Including 2-Dodecanol

| Parameter | Agilent 7890B System imskolkata.org | Agilent 7890A System mdpi.com | Shimadzu Instrument notulaebotanicae.ro |

|---|---|---|---|

| Column | Not Specified | HP-5MS (30 m × 0.25 mm, 0.25 µm film) | DP 5 ms (B15284909) (30 m L X 0.25 mm ID × 0.25 µm film) |

| Injector Temp. | 225°C | 250°C | Not Specified |

| Oven Program | 75°C (0 min), 25°C/min to 150°C, 10°C/min to 180°C (10 min) | 40°C (3 min), 3°C/min to 300°C (3 min) | 240°C (2 min hold), ramp 50°C to 280°C (5 min hold) |

| Carrier Gas | Helium (1 ml/min) | Not Specified | Helium (1.0 ml/min) |

| MS Transfer Line | 280°C | Not Specified | Not Specified |

| Mass Range | Not Specified | Not Specified | 30 m/z - 600 m/z |

NMR Spectroscopy and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds like 2-dodecanol. scielo.org.zaslideshare.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comchemicalbook.comchemicalbook.com In the ¹H NMR spectrum of 2-dodecanol, characteristic signals corresponding to the different protons in the molecule can be observed and assigned. chemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct peaks for each unique carbon atom in the structure. chemicalbook.com The combination of these techniques, often supplemented by 2D NMR experiments, allows for the complete and unambiguous assignment of the chemical structure. scielo.org.za While general principles of NMR are well-established for alcohols, specific detailed analyses of 2-dodecanol's spectra are available in chemical databases. nih.govchemicalbook.comchemicalbook.comchemicalbook.comfigshare.comchemicalbook.com

Table 2: Representative NMR Data for Dodecanol Isomers

| Nucleus | Compound | Chemical Shift (δ) ppm | Multiplicity/Coupling | Reference |

|---|---|---|---|---|

| ¹H NMR | 1-Dodecanol | 3.62 | t, J = 6.7 Hz | rsc.org |

| ¹H NMR | 1-Dodecanol | 1.56 | m | rsc.org |

| ¹H NMR | 1-Dodecanol | 1.27 | m | rsc.org |

| ¹H NMR | 1-Dodecanol | 0.88 | t, J = 7.0 Hz | rsc.org |

| ¹³C NMR | 2-Dodecanol | Data available | - | chemicalbook.com |

| ¹H NMR | 2-Dodecanol | Data available | - | chemicalbook.com |

Note: 't' denotes a triplet, 'm' denotes a multiplet. J is the coupling constant in Hertz.

FTIR Spectroscopy for Functional Group Analysis